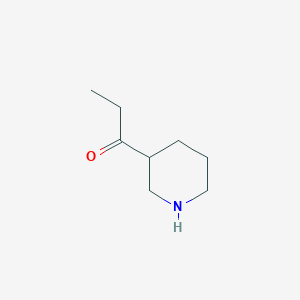![molecular formula C14H17ClFNS B1372030 {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1208894-86-3](/img/structure/B1372030.png)
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a chemical compound that features a thiophene ring substituted with a fluorophenyl group and an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Attachment of the Isopropylamine Moiety: The isopropylamine group can be attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with isopropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Gewald reaction and Suzuki–Miyaura coupling to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially converting it to a cyclohexyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isopropylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s thiophene ring makes it suitable for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. The isopropylamine moiety may facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent.
Thiophene Derivatives: Various thiophene-based compounds used in medicinal chemistry and materials science.
Uniqueness
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance metabolic stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNS.ClH/c1-10(2)16-9-13-6-7-14(17-13)11-4-3-5-12(15)8-11;/h3-8,10,16H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGLKJWOLHLHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(S1)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
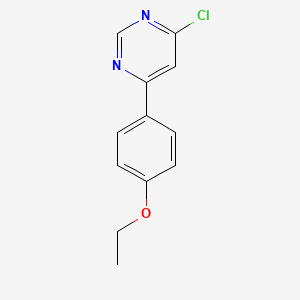

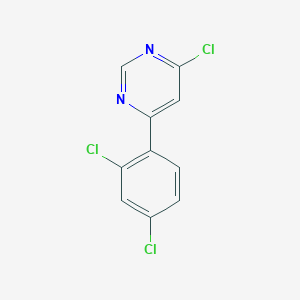
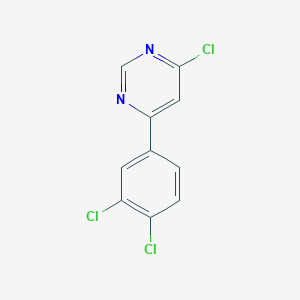
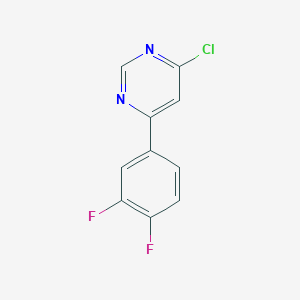

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)
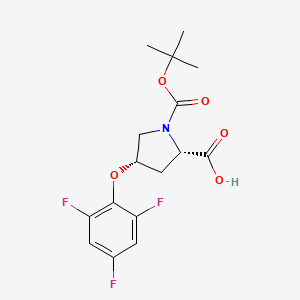
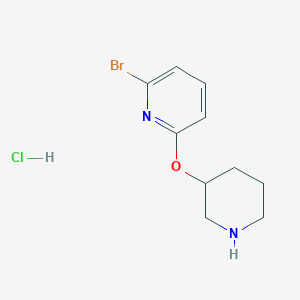
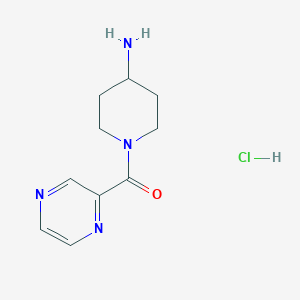
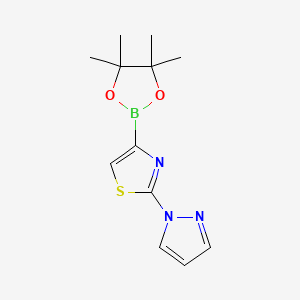
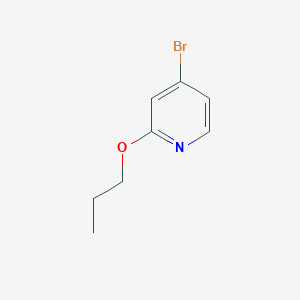
![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)
